molecular formula C24H32N4O B6129816 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane

1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane

Cat. No. B6129816
M. Wt: 392.5 g/mol
InChI Key: FNVRYFVVPLRPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane, also known as AEPP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has also been shown to bind to GABA receptors in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the inflammatory response. 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has also been shown to reduce the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane in lab experiments is its specificity for COX-2 inhibition, which can help to reduce the risk of side effects associated with non-specific COX inhibitors. However, 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has a relatively short half-life in the body, which can make it difficult to maintain therapeutic levels over an extended period of time. Additionally, 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has not been extensively studied in human clinical trials, so its safety and efficacy in humans is not well-established.

Future Directions

There are a number of potential future directions for research on 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane. Another area of interest is the investigation of the potential anticonvulsant effects of 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane and its derivatives. Additionally, further research is needed to establish the safety and efficacy of 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane in human clinical trials.

Synthesis Methods

The synthesis of 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane involves the reaction of 4-phenylazepan-1-one with 4-ethylpiperazine and 3-pyridinecarboxylic acid in the presence of a catalyst. The resulting compound is then purified through column chromatography to obtain pure 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane. The synthesis method has been optimized over the years to increase the yield and purity of 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane.

Scientific Research Applications

1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. 1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

properties

IUPAC Name

[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-2-26-15-17-27(18-16-26)23-11-10-22(19-25-23)24(29)28-13-6-9-21(12-14-28)20-7-4-3-5-8-20/h3-5,7-8,10-11,19,21H,2,6,9,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVRYFVVPLRPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)N3CCCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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